molecular formula C6H6BrClN2OS B6605658 (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone CAS No. 2803846-61-7

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6605658
CAS No.: 2803846-61-7
M. Wt: 269.55 g/mol
InChI Key: KIMBHFFRAPPCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-λ⁶-sulfanone is a sulfanone derivative characterized by a pyridine ring substituted with bromine and chlorine at positions 5 and 6, respectively, and an imino-sulfanone functional group.

Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBHFFRAPPCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imino group can be oxidized to form an oxime.

  • Reduction: : The compound can be reduced to remove the halogens or modify the imino group.

  • Substitution: : The halogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (5-bromo-6-chloropyridin-3-yl)(imino)methyl-λ⁶-sulfanone with two closely related sulfanones:

Compound Molecular Formula Molecular Weight Substituents Key Features
(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-λ⁶-sulfanone (Target Compound) C₆H₄BrClN₂OS ~285.53 (calculated) Pyridine (Br at C5, Cl at C6) Dual halogenation enhances electrophilicity; planar sulfanone group enables π-stacking
(2-Chloropyrimidin-5-yl)(imino)methyl-λ⁶-sulfanone C₅H₆ClN₃OS 191.64 Pyrimidine (Cl at C2) Smaller heterocycle; single halogen may reduce steric hindrance
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone C₇H₉N₂OS 169.22 Pyridine (no halogens) + dimethyl groups Methyl groups increase hydrophobicity; unsubstituted pyridine lacks electronic modulation

Key Observations :

  • Halogenation Effects: The target compound’s bromine and chlorine substituents likely enhance electrophilicity and binding affinity compared to non-halogenated analogs like dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone. Halogens also increase molecular weight and polar surface area, impacting solubility .
  • Functional Group Variations : The absence of alkyl groups in the target compound may limit its lipophilicity relative to dimethyl-substituted analogs, affecting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.